Bicyclo[3.2.0]hept-6-en-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.0]hept-6-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGLERNTORPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503713 | |
| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-77-1 | |
| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Bicyclic Ketone Chemistry and Structural Motifs
Bicyclo[3.2.0]hept-6-en-2-one belongs to a specific subset of bicyclic ketones where a four-membered ring is fused to a five-membered ring. This fusion creates significant angle and torsional strain, which is a defining characteristic of its chemical behavior. The presence of the double bond in the five-membered ring further activates the molecule for various transformations.
The structural motif of bicyclo[3.2.0]heptan-2-one is a core component of many biologically active molecules and natural products. Its rigid framework allows for the precise spatial arrangement of functional groups, a critical feature for molecular recognition and biological activity.
Historical Trajectories and Key Milestones in Bicyclo 3.2.0 Hept 6 En 2 One Research
The exploration of bicyclo[3.2.0]hept-6-en-2-one and its derivatives has a rich history, with early investigations focusing on its synthesis via photochemical [2+2] cycloaddition reactions. acs.orgresearchgate.net A pivotal and widely utilized method involves the photochemical cycloaddition of 2-cyclopentenone with ethylene (B1197577) or other alkenes. acs.orgresearchgate.netscispace.comcdnsciencepub.com This reaction, often proceeding through a triplet excited state, provides a direct and efficient route to the bicyclo[3.2.0]heptane skeleton. researchgate.net
A significant milestone in the history of this compound was reported in 1979 by Glaxo Group Research, which detailed the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using baker's yeast (Saccharomyces cerevisiae). nih.gov This work represented the first example of an alcohol dehydrogenase (ADH)-catalyzed biotransformation of a bicyclo[3.2.0]carbocyclic ketone. nih.gov
Later research expanded the synthetic toolbox for accessing this bicyclic ketone. For instance, in 2009, a gold(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes was developed to produce bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.orgnih.govfigshare.com This method offered an alternative to the traditional photochemical approaches.
The table below summarizes some key milestones in the synthesis of this compound and related structures.
| Year | Milestone | Researchers | Significance |
| 1979 | First ADH-catalyzed bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one. | Glaxo Group Research | Pioneered the use of biocatalysis for the stereoselective synthesis of bicyclo[3.2.0]heptane derivatives. nih.gov |
| 1995 | Detailed study on the photochemical cycloaddition of 2-cyclopentenones with 2-methylpropene. | D. I. Schuster, et al. | Provided mechanistic insights into the formation of bicyclo[3.2.0]heptanone structures. acs.org |
| 2009 | Development of Au(I)-catalyzed cycloisomerization of 1,6-enynes. | Y. T. Lee, Y. K. Kang, Y. K. Chung | Established a non-photochemical, mild method for the synthesis of bicyclo[3.2.0]hept-6-en-2-ones. acs.orgnih.govfigshare.com |
| 2013 | Enantioselective catalytic transannular ketone-ene reactions. | N. S. Rajapaksa, E. N. Jacobsen | Demonstrated a method to form bicyclic alcohols, which are structurally related to bicyclo[3.2.0]heptanones. nih.gov |
Significance of the Bicyclo 3.2.0 Hept 6 En 2 One Scaffold As a Chemical Synthon
Photochemical Cycloaddition Approaches to the Bicyclo[3.2.0]heptane System
Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the construction of cyclobutane (B1203170) rings, which are characteristic features of the bicyclo[3.2.0]heptane system. sci-hub.seresearchgate.net This approach can be executed in both an intramolecular and intermolecular fashion.
Intramolecular [2+2] Photocycloaddition Pathways for this compound Generation
Intramolecular [2+2] photocycloaddition of dienes is a common strategy for constructing the bicyclo[3.2.0]heptene skeleton. arkat-usa.org For instance, the irradiation of verbenone (B1202108) can lead to the formation of 1,4,4-trimethylthis compound as the major photoisomer. researchgate.net However, these reactions can sometimes yield a mixture of endo- and exo-diastereomers. arkat-usa.org In some cases, intramolecular photocycloaddition can be highly stereoselective, providing a single, stereochemically pure product. researchgate.net
An organophotoredox-catalyzed radical anion [2+2] photocycloaddition has been developed for the synthesis of bicyclo[3.2.0]heptanes. mdpi.com This method utilizes Eosin Y as a photocatalyst and can be rendered enantioselective through the use of chiral oxazolidinone auxiliaries attached to the bis-enone substrates, leading to enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com
| Precursor | Product | Catalyst/Conditions | Stereoselectivity | Reference |
| Verbenone | 1,4,4-trimethylthis compound | Pyrex-filtered irradiation | Major product | researchgate.net |
| Aryl bis-enone with chiral oxazolidinone | Enantioenriched bicyclo[3.2.0]heptane | Eosin Y, LiBr, visible light | High | mdpi.com |
| Vinyl ether tethered to a cyclopentene (B43876) ring | Tricyclic dioxepine | Intramolecular [2+2] photocycloaddition | High | researchgate.net |
Intermolecular Photocycloaddition Strategies for Precursors and Analogs
Intermolecular [2+2] photocycloaddition reactions are also valuable for synthesizing precursors and analogs of bicyclo[3.2.0]heptanones. The reaction of 2-cyclopenten-1-one (B42074) with vinyl acetate (B1210297), induced by photochemistry, is a key step in assembling the bicyclo[3.2.0]heptan-6-one core. arkat-usa.org Similarly, 4-hydroxycyclopent-2-enone derivatives can undergo photochemical [2+2] cycloaddition with various alkenes to produce functionalized bicyclo[3.2.0]heptanes, although often as a mixture of exo and endo adducts with moderate stereoselectivity. researchgate.netacs.org The facial diastereoselectivity of these reactions can be influenced by the nature of the substituent on the cyclopentenone ring. acs.org
Ring-Expansion and Contraction Methodologies in this compound Synthesis
Rearrangement reactions, including ring expansions and contractions, provide alternative pathways to the bicyclo[3.2.0]heptanone skeleton from various cyclic precursors.
Rearrangement-Based Syntheses from Diverse Precursors
Acid-catalyzed rearrangements are a notable method for synthesizing bicyclo[3.2.0]heptane derivatives. For instance, bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one can be isomerized in strong acids to form cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. researchgate.net Conversely, bicyclo[3.2.0]hept-2-en-6-one rearranges to protonated 1-acetylcyclopentadiene under similar acidic conditions. researchgate.netcdnsciencepub.com
Boron trifluoride can catalyze the rearrangement of (-)-chrysanthenone (B12709620) to (+)-2,6,6-trimethylbicyclo[3.2.0]hept-2-en-7-one with high retention of optical activity. researchgate.net Additionally, thermal valence isomerization of tricyclo[4.1.0.02,7]heptane derivatives can produce bicyclo[3.2.0]heptenes. thieme-connect.de A tandem sequence involving an alkoxide-promoted researchgate.netontosight.ai sigmatropic rearrangement and a Cope rearrangement has also been utilized in the synthesis of bicyclic systems. mdpi.com
| Starting Material | Product | Reagent/Conditions | Reference |
| Bicyclo[3.2.0]hept-2-en-6-one | Protonated 1-acetylcyclopentadiene | FSO3H | researchgate.netcdnsciencepub.com |
| (-)-Chrysanthenone | (+)-2,6,6-Trimethylbicyclo[3.2.0]hept-2-en-7-one | Boron trifluoride | researchgate.net |
| Tricyclo[4.1.0.02,7]heptane | Bicyclo[3.2.0]hept-6-ene | Gas-phase, 300-320 °C | thieme-connect.de |
Cyclopentenone Derivatives as Key Building Blocks
Cyclopentenone derivatives are versatile starting materials for the synthesis of bicyclo[3.2.0]heptanones. The intramolecular cyclization of 3-hydroxy-6-heptenoic acids can lead to the formation of bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net These can then be converted to other functionalized bicyclo[3.2.0]heptane derivatives. For example, Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-3-en-6-one intermediates yields 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, which are important precursors for natural product synthesis. researchgate.netresearchgate.net
Dichloroketene (B1203229) Cycloaddition and Subsequent Transformations to Bicyclo[3.2.0]heptanones
The [2+2] cycloaddition of dichloroketene with olefins is a well-established method for the synthesis of α,α-dichlorocyclobutanones, which can then be transformed into various bicyclo[3.2.0]heptanone derivatives. researchgate.net Dichloroketene, typically generated in situ, reacts readily with unactivated olefins like cyclopentene. researchgate.net
For example, the reaction of trimethylsilyl-cyclopentadiene with dichloroketene yields 7,7-dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one. google.com This intermediate can be converted to the parent bicyclo[3.2.0]hept-2-en-6-one through dechlorination and protodesilylation. google.com This method, however, is limited in its ability to produce compounds with substitutions on the cyclopentene ring. google.com An alternative approach involves the reaction of 1-(trimethylsiloxy)cyclopentene (B11397) with dichloroketene to afford 7,7-dichloro-1-(trimethylsiloxy)bicyclo[3.2.0]heptan-6-one. kaist.ac.kr
| Olefin | Dichloroketene Adduct | Subsequent Product | Reference |
| Trimethylsilyl-cyclopentadiene | 7,7-Dichloro-4-exo-trimethylsilyl-bicyclo[3.2.0]hept-2-en-6-one | Bicyclo[3.2.0]hept-2-en-6-one | google.com |
| Cyclopentene | Dichlorocycloadduct | Bicyclo[3.2.0]heptanone derivative | researchgate.net |
| 1-(Trimethylsiloxy)cyclopentene | 7,7-Dichloro-1-(trimethylsiloxy)bicyclo[3.2.0]heptan-6-one | - | kaist.ac.kr |
Catalytic Cycloisomerization Routes to Bicyclo[3.2.0]hept-6-en-2-ones
In recent years, gold(I)-catalyzed cycloisomerization of 1,6-enynes has emerged as a powerful and atom-economical method for the synthesis of various carbocyclic and heterocyclic frameworks, including bicyclo[3.2.0]hept-6-en-2-ones. acs.orgresearchgate.netbeilstein-journals.orgdntb.gov.ua These reactions are typically characterized by their mild conditions and high efficiency.
The cycloisomerization of amide- or ester-tethered 1,6-enynes in the presence of a cationic triphenylphosphinegold(I) catalyst furnishes this compound derivatives. acs.org This transformation proceeds readily under mild conditions, showcasing the high catalytic activity of gold(I) complexes. The reaction tolerates a range of substituents on both the alkyne and the tether, allowing for the synthesis of a diverse library of functionalized products. For instance, N-allyl-2-(2'-arylethyne-2-yl)amides and allylic 2-alkynoates have been successfully converted to the corresponding bicyclo[3.2.0]hept-6-en-2-ones. acs.org
| Substrate Type | Catalyst System | Product | Reference |
| N-allyl-2-(2'-arylethyne-2-yl)amides | Cationic triphenylphosphinegold(I) | Bicyclo[3.2.0]hept-6-en-2-ones | acs.org |
| Allylic 2-alkynoates | Cationic triphenylphosphinegold(I) | Bicyclo[3.2.0]hept-6-en-2-ones | acs.org |
| 7-Phenyl-1,6-enynes | Cationic gold(I) catalyst | Bicyclo[3.2.0]heptene derivatives | beilstein-journals.org |
The mechanism of the gold(I)-catalyzed cycloisomerization of 1,6-enynes to form bicyclo[3.2.0]hept-6-en-2-ones has been the subject of both experimental and computational investigations. acs.orgrsc.orgnih.gov The generally accepted pathway involves the activation of the alkyne moiety by the electrophilic gold(I) catalyst. nih.gov This activation facilitates a nucleophilic attack from the tethered alkene.
For the formation of bicyclo[3.2.0]hept-6-en-2-ones from amide- or ester-tethered 1,6-enynes, computational studies using density functional theory (DFT) suggest a stepwise mechanism. acs.org The reaction is proposed to initiate with a 6-endo-dig cyclization of the enyne system onto the gold-activated alkyne. acs.orgrsc.org This step forms a vinyl-gold intermediate, which then undergoes a skeletal rearrangement to generate the fused this compound ring system. acs.org The presence of an aryl group on the terminal alkyne and a carbonyl group at the C5 position of the enyne system has been shown to be beneficial for the reactivity. acs.org Alternative pathways, such as a 5-exo-dig cyclization followed by rearrangement, can also occur depending on the substitution pattern of the enyne substrate. nih.gov
Chemoenzymatic and Biocatalytic Approaches to this compound and its Chirality
Chemoenzymatic and biocatalytic methods offer powerful strategies for accessing enantiomerically pure this compound and its derivatives, which are crucial for the synthesis of optically active prostaglandins. psu.edursc.orgmdpi.comelsevierpure.comrsc.orgnih.gov The microbial reduction of racemic bicyclo[3.2.0]hept-2-en-6-one has been extensively studied using a variety of fungi and yeasts. psu.edursc.orgrsc.org
These biotransformations typically involve the use of whole-cell preparations of microorganisms that contain dehydrogenase enzymes capable of reducing the ketone functionality with high enantioselectivity. For example, baker's yeast (Saccharomyces cerevisiae) reduces (±)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the 6-exo-(1R,5S,6S)-alcohol and the 6-endo-(1S,5R,6S)-alcohol. psu.edursc.orgmdpi.com
Other microorganisms have demonstrated different selectivities. Curvularia lunata and Mortierella ramanniana have been shown to selectively produce the 6-endo-alcohol (3b) along with the unreacted, optically active (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one (1a). psu.edursc.orgrsc.org This kinetic resolution allows for the separation of both enantiomers of the starting ketone and the production of enantiopure alcohols. The efficiency and selectivity of these microbial reductions can be influenced by factors such as the choice of microorganism, culture conditions, and substrate concentration. mdpi.com
| Microorganism | Substrate | Products | Reference |
| Baker's yeast (Saccharomyces cerevisiae) | (±)-Bicyclo[3.2.0]hept-2-en-6-one (1) | 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol (2a) and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol (3b) | psu.edursc.orgmdpi.com |
| Curvularia lunata | (±)-Bicyclo[3.2.0]hept-2-en-6-one (1) | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol (3b) and (+)-(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one (1a) | psu.edursc.orgrsc.org |
| Mortierella ramanniana | (±)-Bicyclo[3.2.0]hept-2-en-6-one (1) | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol (3b) and (+)-(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one (1a) | psu.edursc.orgrsc.org |
Enzymatic Baeyer-Villiger Oxidation for Lactone Derivatives
The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis for the conversion of ketones to esters or lactones. In the context of producing functionalized derivatives of this compound, enzymatic Baeyer-Villiger monooxygenases (BVMOs) have emerged as highly valuable biocatalysts. nih.govjmb.or.kr These enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which are often difficult to achieve with chemical reagents. rsc.orgwhiterose.ac.uk
BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H) to insert an oxygen atom adjacent to a carbonyl group. mdpi.com The oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one, a common benchmark substrate for BVMOs, typically yields two regioisomeric lactones: the "normal" lactone, (±)-3-oxabicyclo[3.3.0]oct-6-en-2-one, and the "abnormal" lactone, (±)-2-oxabicyclo[3.3.0]oct-6-en-3-one. researchgate.netresearchgate.net
Several BVMOs have been identified and successfully employed for this transformation. A prominent example is cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus NCIMB 9871, which is noted for its broad substrate profile and excellent selectivity. mdpi.comnih.gov Studies using recombinant CHMO overexpressed in Escherichia coli have demonstrated the effective oxidation of bicyclo[3.2.0]hept-2-en-6-one to its corresponding lactones with very high enantiomeric excess. nih.gov Another well-studied enzyme is phenylacetone (B166967) monooxygenase (PAMO) from Thermobifida fusca, which, along with its mutants, has been used in the whole-cell catalysis for the oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one. beilstein-journals.org
Research has also explored a variety of other microbial sources for novel BVMOs. For instance, monooxygenases from Pseudomonas aeruginosa PAO1 and Streptomyces coelicolor A3(2) have been shown to catalyze the Baeyer-Villiger reaction on bicyclo[3.2.0]hept-2-en-6-one. nih.govjmb.or.kr Similarly, MO14 from Rhodococcus jostii RHA1 has demonstrated high regio- and enantioselectivity in this conversion. whiterose.ac.uk Fungi, such as Aspergillus amazonicus, have also been utilized, affording high conversion rates to the corresponding lactone. researchgate.net The choice of enzyme is critical as it dictates the regioselectivity and the enantiomeric outcome of the reaction.
The efficiency of these biocatalytic systems can be influenced by various factors. Oxygen supply is a major limitation in whole-cell biocatalytic oxidations, especially at high cell concentrations. nih.gov To overcome this, reactions can be optimized by controlling parameters such as biocatalyst concentration and oxygen transfer rate, particularly during scale-up from shake flasks to larger bioreactors. nih.gov
The table below summarizes findings from various studies on the enzymatic Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one.
| Enzyme (Source) | Substrate | Products | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| PAMO Mutant P3 | rac-bicyclo[3.2.0]hept-2-en-6-one | (-)-2-oxabicyclo[3.3.0]oct-6-en-3-one & (+)-3-oxabicyclo[3.3.0]oct-6-en-2-one | >99% conversion | >99% ee for (-)-lactone, 91% ee for (+)-lactone | beilstein-journals.org |
| Aspergillus amazonicus (with TiO2) | bicyclo[3.2.0]hept-2-en-6-one | (-)-(1S,5R)-lactone | 85% yield | 70% ee | researchgate.net |
| CHMO (Acinetobacter calcoaceticus) & GDH | endo-bicyclo[3.2.0]hept-2-en-6-ol | (1S,5R)-5 (lactone) & 6 (lactone) (2:1 ratio) | 41% conversion | 86% ee for (1S,5R)-5 | mdpi.com |
| Recombinant CHMO (E. coli) | bicyclo[3.2.0]hept-2-en-6-one | Two corresponding lactones | Specific rate of 0.65 g/g(dcw).h at <2 g/L cell concentration | Very high ee | nih.gov |
Emerging Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its derivatives to create more sustainable and environmentally benign processes.
A primary tenet of green chemistry is the use of biocatalysis. As detailed in the previous section, the application of enzymes, particularly Baeyer-Villiger monooxygenases, for the synthesis of lactone derivatives from this compound is a prime example of this principle in action. scispace.com These enzymatic reactions often occur in aqueous media under mild temperature and pressure conditions, significantly reducing the need for harsh reagents and organic solvents. The use of whole-cell biocatalysts further enhances the green credentials by eliminating the need for costly and energy-intensive enzyme purification and cofactor regeneration systems. nih.govbeilstein-journals.org
Another green approach gaining traction is the use of photochemistry, particularly with visible light, as an energy source. Organophotoredox catalysis has been successfully employed for the stereoselective synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition. mdpi.com These reactions can be mediated by organic dyes like Eosin Y and promoted by visible light, offering a more sustainable alternative to traditional UV-light-induced or transition-metal-catalyzed cycloadditions. mdpi.comunimi.it The development of these methods for the direct synthesis of the bicyclo[3.2.0]heptane core structure showcases a move towards more energy-efficient and atom-economical synthetic routes.
Pericyclic Reactions of the this compound System
Pericyclic reactions, which proceed through a cyclic transition state, are fundamental to the reactivity of this compound. These concerted reactions, including cycloadditions and sigmatropic rearrangements, are crucial for expanding the molecular complexity of this bicyclic scaffold.
The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized in the synthesis of the bicyclo[3.2.0]heptane framework itself. ontosight.ai While the direct participation of the double bond in this compound as a dienophile in Diels-Alder reactions is not extensively documented in the provided search results, the regioselectivity of such reactions is a critical aspect when unsymmetrical dienes and dienophiles are involved. youtube.commasterorganicchemistry.com The outcome of these reactions is largely governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com Generally, in Diels-Alder reactions, "ortho" and "para" products are favored over "meta" products when reacting unsymmetrical dienes with unsymmetrical dienophiles. masterorganicchemistry.com This selectivity arises from the alignment of molecular orbitals, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is maximized. youtube.com
For instance, the reaction of a diene with an electron-donating group and a dienophile with an electron-withdrawing group will have a preferred orientation to form specific constitutional isomers. masterorganicchemistry.com Computational methods, such as density functional theory (DFT), can be employed to predict the regioselectivity by calculating transition state energies and analyzing frontier molecular orbitals.
Table 1: Factors Influencing Regioselectivity in Diels-Alder Reactions
| Factor | Description | Expected Outcome |
| Electronic Effects | Electron-donating groups (EDG) on the diene and electron-withdrawing groups (EWG) on the dienophile (or vice-versa) lower the activation energy. | Favors "ortho" and "para" regioisomers due to favorable frontier molecular orbital interactions. masterorganicchemistry.com |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor certain transition states. | Can influence the ratio of regioisomers, but electronic factors are often dominant. youtube.com |
| Reaction Control | Diels-Alder reactions are typically under kinetic control. | The major product is the one that is formed the fastest. youtube.com |
The this compound system is prone to sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system. A key transformation is the vinylcyclobutane-to-cyclohexene rearrangement, which is a ontosight.aioup.com-sigmatropic carbon migration. mdpi.comresearchgate.net These thermal rearrangements can lead to the formation of the thermodynamically more stable bicyclo[2.2.1]heptenyl system. acs.org
The mechanism of the vinylcyclobutane-to-cyclohexene rearrangement is generally considered to be a stepwise process involving a diradical intermediate, rather than a fully concerted one. mdpi.comresearchgate.net The stereochemistry of these rearrangements is of significant interest. For example, the thermal rearrangement of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate results in the clean inversion of the migrating group's configuration to form exo-norbornenyl acetate, a result consistent with the predictions of the Woodward-Hoffmann rules for a suprafacial ontosight.aioup.com sigmatropic shift. acs.org
The reactivity and product distribution in these rearrangements are influenced by the substitution pattern on the bicyclic core. mdpi.com For instance, the thermal behavior of bicyclo[3.2.0]hept-2-enes differs from their bicyclo[4.2.0]oct-2-ene homologues in terms of product stereoselectivities and preferred reaction pathways. mdpi.comresearchgate.net
Photochemical Reactivity of this compound
The photochemical behavior of this compound and its derivatives is rich and complex, often leading to intricate molecular rearrangements and cycloadditions. acs.orgacs.org These reactions are initiated by the absorption of UV light, which promotes the molecule to an excited state with distinct reactivity.
Upon irradiation, bicyclo[3.2.0]heptenone systems can undergo various intramolecular photorearrangements. One notable transformation is the photoisomerization to bicyclo[2.2.1]heptenones, which can occur via a ontosight.aioup.com sigmatropic shift. oup.com For example, the irradiation of 4,4,5,5-tetramethoxycyclohepta-2,6-dienone leads to the formation of a bicyclo[3.2.0]hept-3-en-2-one derivative, which upon further irradiation, isomerizes to a bicyclo[2.2.1]hept-5-en-7-one. oup.com
The specific pathway of the photorearrangement can be influenced by the substitution pattern on the bicyclic ring. These transformations are often explained by the formation of zwitterionic intermediates. oup.com In some cases, photochemical reactions can lead to skeletal rearrangements, as seen in the photochemical behavior of enantiomerically pure bicyclo[3.1.0]hept-3-en-2-ones, where formation of norbornenones was observed alongside the expected [2+2] cycloaddition products. researchgate.net
This compound and its derivatives can participate in intermolecular [2+2] photocycloaddition reactions with various alkenes. researchgate.net These reactions are a powerful tool for constructing complex polycyclic systems. For instance, the photochemical reaction of 4-hydroxycyclopent-2-enone derivatives with alkenes yields diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These reactions often produce a mixture of exo and endo adducts. researchgate.net Intramolecular versions of this reaction can proceed with high stereoselectivity. researchgate.net
In the presence of strong acids, bicyclo[3.2.0]hept-2-en-6-one can undergo rearrangement to form protonated 1-acetylcyclopentadiene. researchgate.netcdnsciencepub.com This contrasts with other bicyclo[3.2.0]heptanone derivatives which can expand to form seven-membered rings under similar conditions. researchgate.netcdnsciencepub.com
Nucleophilic and Electrophilic Transformations of Ketone and Alkene Moieties
The ketone and alkene functionalities within this compound provide sites for a variety of nucleophilic and electrophilic transformations, enabling the synthesis of a wide array of derivatives.
The carbonyl group is susceptible to nucleophilic attack. For example, reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can convert the ketone to the corresponding alcohol, bicyclo[3.2.0]hept-6-en-2-ol. arkat-usa.org The stereoselectivity of this reduction can be controlled, with LiAlH₄ often favoring the formation of the endo-alcohol. arkat-usa.org The ketone can also undergo Baeyer-Villiger oxidation, an enantioselective process that can be achieved using certain fungi, to yield bicyclic lactones. thermofisher.comfishersci.noresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. rug.nl
The alkene moiety can undergo electrophilic addition reactions. Furthermore, the unique structure of bicyclo[3.2.0]hept-2-en-6-one, where the carbonyl and the double bond are attached to the same bridgehead carbon, leads to specific reactivity. acs.org For example, NBS-induced lactonization proceeds with high chemo-, regio-, and stereoselectivity. acs.org The compound is also used in the synthesis of chalcone (B49325) derivatives through reactions with arylaldehydes. thermofisher.comfishersci.no Gold(I)-catalyzed cycloisomerization of certain 1,6-enynes provides a synthetic route to the this compound skeleton. acs.orgacs.org
Table 2: Summary of Key Transformations of this compound
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
| Reduction | LiAlH₄, NaBH₄ | Bicyclo[3.2.0]hept-6-en-2-ol | arkat-usa.org |
| Baeyer-Villiger Oxidation | Fungi (e.g., Aspergillus amazonicus) | Bicyclic lactones | thermofisher.comfishersci.noresearchgate.net |
| Aldol Condensation | Arylaldehydes | Chalcone derivatives | thermofisher.comfishersci.no |
| Acid-Catalyzed Rearrangement | Strong acids (e.g., FSO₃H) | Protonated 1-acetylcyclopentadiene | researchgate.netcdnsciencepub.com |
| NBS-Induced Lactonization | N-Bromosuccinimide (NBS) | Bicyclic lactones | acs.org |
Carbonyl Functionalizations (e.g., Claisen-Schmidt Condensation)
The carbonyl group of this compound is a key site for various functionalization reactions, enabling the synthesis of a diverse range of derivatives. A prominent example is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone.
Detailed research has demonstrated the successful synthesis of a series of chalcone-like compounds by reacting cis-bicyclo[3.2.0]hept-2-en-6-one with various substituted benzaldehydes, as well as heteroaromatic aldehydes like furfural, thiophene-2-carbaldehyde, and 1H-pyrrole-2-carbaldehyde. tandfonline.comtandfonline.com These reactions are typically carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol, and proceed at room temperature with high yields, ranging from 89–98%. tandfonline.comtandfonline.comresearchgate.net The resulting products, 7-arylidenebicyclo[3.2.0]hept-2-en-6-ones, are characterized by the newly formed exocyclic double bond conjugated with the carbonyl group. tandfonline.comtandfonline.com
The general procedure involves dissolving the bicyclic ketone and the respective aldehyde in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. tandfonline.com The reaction mixture is stirred for several hours, after which standard workup procedures involving extraction and purification yield the desired chalcone derivatives. tandfonline.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and elemental analysis. tandfonline.comtandfonline.com
The table below summarizes the synthesis of various chalcone derivatives from cis-bicyclo[3.2.0]hept-2-en-6-one via Claisen-Schmidt condensation. tandfonline.comtandfonline.com
| Aldehyde Reactant | Resulting Chalcone Derivative | Yield (%) | Reference |
| Substituted Benzaldehydes | 7-Arylidenebicyclo[3.2.0]hept-2-en-6-one | 89-98 | tandfonline.comtandfonline.com |
| Furfural | 7-(Furan-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 89-98 | tandfonline.comtandfonline.com |
| Thiophene-2-carbaldehyde | 7-(Thiophen-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 89-98 | tandfonline.comtandfonline.com |
| 1H-Pyrrole-2-carbaldehyde | 7-(1H-Pyrrol-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 89-98 | tandfonline.comtandfonline.com |
Alkene Additions and Functionalization
The alkene moiety within the this compound framework provides another reactive handle for a variety of addition and functionalization reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.
The double bond can participate in electrophilic addition reactions. ontosight.ai For instance, the reaction with dichloroketene, generated in situ from trichloroacetyl chloride and zinc, leads to the formation of a dichlorocyclobutane adduct, 7,7-dichlorobicyclo[3.2.0]heptan-6-one, in good yield. dergipark.org.tr This intermediate can be further transformed; for example, reduction with zinc in acetic acid affords bicyclo[3.2.0]heptan-6-one. dergipark.org.tr
Furthermore, the double bond can be subjected to cycloaddition reactions. Photochemical [2+2] cycloadditions with various alkenes have been studied to produce diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These reactions often result in a mixture of exo and endo adducts. researchgate.net The reactivity of the double bond is also crucial in the synthesis of complex polycyclic systems.
The unique strain and geometry of the bicyclic system can influence the stereochemical outcome of these addition reactions. For example, the reduction of the ketone can be performed selectively to yield either the endo or exo alcohol, which can then direct subsequent reactions on the alkene. arkat-usa.org
Ring-Opening Reactions of this compound Derivatives
The strained four-membered ring in this compound and its derivatives makes them susceptible to ring-opening reactions under various conditions, providing a valuable synthetic route to functionalized cyclopentane (B165970) and cycloheptane (B1346806) derivatives. These reactions can be initiated by nucleophiles, acids, or thermal and photochemical stimuli. beilstein-journals.org
Base-induced ring-opening has been observed in derivatives of bicyclo[3.2.0]hept-2-en-6-one. For example, treatment of 5-substituted bicyclo[3.2.0]hept-2-en-6-ones with nucleophiles can lead to cine substitution products. rsc.orgrsc.org In some cases, this is followed by a ring-opening to yield cycloheptadienone (B157435) derivatives. rsc.orgrsc.org The presence of substituents on the cyclobutane ring, such as vinyl or aryl groups, can facilitate ring cleavage. beilstein-journals.org For instance, 7-vinyl bicyclo[3.2.0]hept-2-en-6-ones can undergo a metathetic cycloreversion to form linear polyene ketones. beilstein-journals.org
Acid-catalyzed ring expansion is another important transformation. In the presence of strong acids like fluorosulfuric acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one can isomerize to form protonated cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. cdnsciencepub.com This represents a two-carbon ring expansion reaction.
The Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one is a well-studied ring-opening reaction that leads to the formation of lactones, which are valuable intermediates in the synthesis of natural products like prostaglandins. researchgate.netkirj.ee This oxidation can be achieved with high enantioselectivity using microbial transformations. kirj.ee
The table below provides examples of ring-opening reactions of this compound derivatives.
| Reactant | Reagents/Conditions | Product(s) | Reference |
| 5-exo-chlorocyclobutanone derivative | Nucleophiles | 5-Methoxy- and 5-dialkylamino-bicyclo[3.2.0]hept-2-en-6-one derivatives, 2-phenyltropone, cycloheptadienone enamine | rsc.orgrsc.org |
| 7-vinyl bicyclo[3.2.0]hept-2-en-6-ones | Alkyl or aryllithium reagents | Linear polyene ketones | beilstein-journals.org |
| Bicyclo[3.2.0]heptan-6-one | FSO₃H or 96% H₂SO₄ | Protonated cyclohept-2-enone | cdnsciencepub.com |
| Bicyclo[3.2.0]hept-2-en-7-one | FSO₃H or 96% H₂SO₄ | Protonated cyclohepta-2,4-dienone | cdnsciencepub.com |
| (±)-cis-bicyclo[3.2.0]hept-2-en-6-one | Microbial oxidation (e.g., Acinetobacter sp.) | Lactones (e.g., (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one) | kirj.ee |
Metal-Catalyzed Transformations of this compound
Metal catalysts play a pivotal role in mediating a variety of transformations of this compound, enabling unique reaction pathways that are often difficult to achieve through other means. These include olefin metathesis and skeletal rearrangements, which leverage the reactivity of both the alkene and the strained ring system.
Olefin Metathesis and Polymerization Processes
This compound and its parent bicyclo[3.2.0]heptene structure are suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). acs.org This process is driven by the release of ring strain and is catalyzed by various transition metal alkylidene complexes, most notably those based on ruthenium. acs.orgdntb.gov.ua20.210.105
The living nature of ROMP, when catalyzed by specific ruthenium complexes, allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. acs.orgdntb.gov.ua The resulting polymers contain repeating units with a cyclopentane ring and a double bond in the polymer backbone. The tacticity of the polymers formed from substituted bicyclo[3.2.0]heptene derivatives has also been a subject of investigation. acs.org
The success of ROMP depends on the choice of catalyst and reaction conditions. Early studies utilized tungsten-based catalysts, while more recent advancements have focused on more functional group tolerant ruthenium catalysts, such as the Grubbs catalysts. dntb.gov.ua20.210.105
Transition Metal-Mediated Skeletal Rearrangements
Transition metals can catalyze skeletal rearrangements of this compound and related structures, leading to the formation of various isomeric products. Gold(I) and rhodium(I) complexes have been shown to be effective catalysts for such transformations.
For example, gold(I)-catalyzed cycloisomerization of 1,6-enynes can produce this compound derivatives under mild conditions. acs.org DFT calculations suggest a stepwise mechanism involving a 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org In some cases, hidden Brønsted acid catalysis, arising from the interaction of a silver(I) co-catalyst with adventitious water, can lead to unexpected skeletal rearrangements of related 7-aryl-1,6-enynes to form bicyclo[3.2.0]hept-6-enes. researchgate.net
Rhodium-catalyzed reactions have also been explored. For instance, rhodium catalysts can mediate the [2+2] cyclization of allenenes to form bicyclo[3.2.0]heptane skeletons with high diastereoselectivity. taltech.ee Furthermore, chiral rhodium catalysts have been employed in the asymmetric hydrogenation of the double bond in bicyclo[3.2.0]heptene derivatives. researchgate.net
Radical Reactions and Fragmentation Pathways
The strained bicyclic framework of this compound can undergo reactions involving radical intermediates, leading to various fragmentation and rearrangement products. These reactions can be initiated photochemically or through the use of radical initiators.
While specific studies focusing solely on the radical reactions of the parent this compound are not extensively detailed in the provided context, the general principles of radical chemistry can be applied. The presence of the allylic protons makes the molecule susceptible to hydrogen atom abstraction, which could initiate a cascade of radical-mediated transformations.
Biocatalytic reductions of bicyclo[3.2.0]hept-2-en-6-one using various microorganisms, such as baker's yeast, Curvularia lunata, and Mortierella ramanniana, have been studied extensively. nih.govrsc.org These transformations involve dehydrogenase enzymes and proceed via stereoselective reduction of the ketone. While not strictly radical reactions in the classical sense, these redox biotransformations highlight the reactivity of the carbonyl group and the ability to control the stereochemistry of the resulting alcohols. nih.govrsc.org The stereoselectivity of these reductions has been shown to be dependent on the specific microorganism and the structure of the substrate. nih.gov For instance, some alcohol dehydrogenases (ADHs) have been shown to transfer a hydride to a specific face (Re or Si) of the carbonyl group. nih.gov
The table below summarizes the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by different alcohol dehydrogenases. nih.gov
| Alcohol Dehydrogenase (ADH) | Product(s) | Optical Purity | Reference |
| Horse Liver ADH (HLADH) | 6-endo-alcohol | <10% e.e. | nih.gov |
| Thermoanaerobium brockii ADH (TBADH) | 6-endo-alcohol | >95% e.e. | nih.gov |
| Streptomyces hydrogenans ADH (HSDH) | 6-endo-alcohol | <10% e.e. | nih.gov |
Diradical Intermediates and Product Stereoselectivity
The photochemical and thermal reactions of this compound and its derivatives are characterized by the formation of diradical intermediates, which play a crucial role in determining the reaction pathways and the stereoselectivity of the resulting products. The strained bicyclic framework of this ketone facilitates ring-cleavage reactions, leading to the generation of these highly reactive species.
One of the primary photochemical processes for bicyclic ketones like this compound is the Norrish Type I cleavage. Upon absorption of UV light, the ketone can be excited to a singlet or triplet state, which then undergoes cleavage of the bond alpha to the carbonyl group. In the case of this compound, this can lead to the formation of a diradical intermediate. For instance, photoirradiation of the related 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one at 350 nm induces a Norrish-Type I cleavage to generate a diradical species. smolecule.com This diradical can then undergo various subsequent reactions, including regioselective recombination to form tricyclic lactones. smolecule.com
The thermal reactions of analogous compounds also proceed through diradical mechanisms. For example, the gas-phase thermal reactions of 1-methylbicyclo[3.2.0]hept-2-en-7-one are rationalized by a diradical mechanism, which differs from the reaction modes of bicyclo[3.2.0]hept-2-en-6-one structures. rsc.org Studies on the homologous bicyclo[4.2.0]oct-2-enes also point towards a stepwise diradical mechanistic analysis for their thermal rearrangements. mdpi.comresearchgate.net In these systems, the diradical intermediates can lead to various outcomes, including acs.orgorgsyn.org-sigmatropic migrations and fragmentation. mdpi.comresearchgate.net For bicyclo[3.2.0]hept-2-enes, acs.orgorgsyn.org-carbon shifts are often the dominant reaction pathway, which is consistent with the intermediacy of diradicals. mdpi.com
The stereoselectivity of the products formed from these reactions is intimately linked to the structure and dynamics of the diradical intermediates. The conformational preferences of the diradical and the relative rates of competing processes such as bond rotation, ring closure, and fragmentation dictate the final stereochemical outcome.
Research on related systems has provided insights into the factors governing stereoselectivity. For example, in the thermal reactions of bicyclo[4.2.0]oct-2-enes, the conformational lability of the diradical intermediates leads to lower product stereoselectivities compared to the more rigid bicyclo[3.2.0]hept-2-ene systems. mdpi.com This suggests that the constrained nature of the diradical derived from this compound can lead to higher stereocontrol in its subsequent reactions.
The following table summarizes findings from related bicyclo[3.2.0]heptenone systems that shed light on the role of diradical intermediates and the resulting product stereoselectivity.
| Reactant | Reaction Type | Intermediate | Key Findings on Stereoselectivity | Reference |
| 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Photochemical (Norrish Type I) | Diradical | Regioselective recombination to form tricyclic lactones. The methyl groups enforce conformational rigidity, preventing undesired stereochemical scrambling. | smolecule.com |
| 1-Methylbicyclo[3.2.0]hept-2-en-7-one | Thermal (gas-phase) | Diradical | Leads to isomerization products via a diradical mechanism. | rsc.org |
| Bicyclo[3.2.0]hept-2-enes | Thermal | Diradical | acs.orgorgsyn.org-Carbon shifts are the dominant products, indicating a diradical pathway. The rigidity of the bicyclo[3.2.0]heptene framework leads to higher stereoselectivity compared to bicyclo[4.2.0]oct-2-enes. | mdpi.com |
Theoretical and Computational Studies of Bicyclo 3.2.0 Hept 6 En 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of Bicyclo[3.2.0]hept-6-en-2-one. These methods model the distribution of electrons within the molecule, which dictates its stability, geometry, and how it interacts with other chemical species.
Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms involving bicyclic ketones. For this compound and its saturated analog, Bicyclo[3.2.0]heptan-6-one, DFT has been particularly useful in analyzing the transition states of complex reactions, such as the Baeyer-Villiger oxidation. alliedacademies.orgimist.ma
In a theoretical study of the Baeyer-Villiger reaction, which involves the oxidation of the ketone to form two possible regioisomeric lactones, DFT calculations were employed to map the potential energy surface. alliedacademies.orgimist.ma By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the favorability of different reaction pathways. The transition states are identified as saddle points on this surface, and their structures and energies are crucial for understanding the reaction's kinetics and selectivity.
For the Baeyer-Villiger oxidation of Bicyclo[3.2.0]heptan-6-one with hydrogen peroxide, DFT studies analyzed the thermodynamic and kinetic parameters for the formation of the two regioisomers. The calculations revealed which product is favored both kinetically (by having a lower activation energy barrier) and thermodynamically (by being the more stable product). This type of analysis is critical for predicting the outcome of reactions and designing selective synthetic routes. alliedacademies.orgimist.ma
Table 1: Application of DFT in Reaction Analysis
| Reaction Studied | Computational Method | Key Findings |
|---|---|---|
| Baeyer-Villiger Oxidation | DFT | Determination of kinetic and thermodynamic favorability of regioisomeric lactone products. |
| [2+2] Photocycloaddition | DFT | Elucidation of reaction mechanism and stereoselective outcomes. |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy, symmetry, and spatial distribution of these orbitals are key predictors of reaction feasibility and regioselectivity.
The reactivity of this compound can be rationalized using FMO theory. The LUMO is primarily located around the electrophilic carbonyl carbon and the C=C double bond, making these sites susceptible to nucleophilic attack. Conversely, the HOMO, which represents the most available electrons, dictates where the molecule will act as a nucleophile.
In reactions like the [2+2] photocycloaddition, which is a key method for synthesizing the bicyclo[3.2.0]heptane framework, the interaction between the HOMO of one reactant and the LUMO of the other is paramount. DFT calculations are used to determine the energies and shapes of these frontier orbitals, providing a quantitative basis for the predictions of FMO theory. mdpi.com The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Calculated Frontier Orbital Properties
| Property | Description | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Theoretical studies on the oxidation of Bicyclo[3.2.0]hept-2-en-6-one utilize DFT methods that inherently calculate these orbital energies, providing insight into the chemo- and regioselectivity of such reactions. researchgate.net
Conformational Analysis and Strain Theory in the this compound System
The fused-ring structure of this compound imposes significant geometric constraints, leading to ring strain and distinct conformational preferences.
The Bicyclo[3.2.0]heptane framework, which consists of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, possesses considerable ring strain. This strain arises from two main sources: angle strain (deviation of bond angles from the ideal 109.5° for sp³-hybridized carbons) and torsional strain (eclipsing interactions between adjacent C-H bonds).
Computational studies using methods like CBS-APNO have estimated the total ring strain energy for the parent hydrocarbon, bicyclo[3.2.0]heptane, to be approximately 30.5-31.1 kcal/mol. This high strain energy influences the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. The presence of the double bond and carbonyl group in this compound modifies this value, but the fundamental strain of the fused bicyclic system remains a dominant feature of its chemistry.
The Bicyclo[3.2.0]heptane skeleton is not planar and can exist in different conformations. Theoretical calculations, supported by experimental data from electron diffraction studies, have investigated the conformational preferences of the parent hydrocarbon. These studies show that the molecule preferentially adopts an "endo" conformation, where the cyclopentane ring is in a boat-like shape. An alternative "exo" conformation, with a chair-like cyclopentane ring, is calculated to be less stable.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and structural elucidation of molecules. By calculating parameters and simulating spectra, researchers can compare theoretical data with experimental results to confirm a molecule's structure.
For this compound, DFT and other high-level quantum chemical methods can be used to predict its ¹H and ¹³C NMR spectra. The calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While detailed computational predictions for this specific molecule are not widely published, the methodology is well-established for providing results that are often in excellent agreement with experimental data. ruc.dk A complete experimental analysis of the ¹H NMR spectrum of Bicyclo[3.2.0]hept-2-en-6-one has been reported, providing benchmark data for future computational studies. researchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields the force constants for the molecular vibrations. The resulting calculated spectrum, including the frequencies and intensities of vibrational modes (such as the characteristic C=O and C=C stretching frequencies), can be compared directly with experimental IR and Raman spectra to verify the structure.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[3.2.0]heptan-6-one |
| Bicyclo[3.2.0]heptane |
| Bicyclo[3.2.0]hept-6-ene |
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, serve as a valuable complement to experimental data, aiding in the definitive assignment of complex molecular structures.
In the context of substituted this compound derivatives, Density Functional Theory (DFT) calculations have been employed to predict ¹H and ¹³C NMR chemical shifts. These calculations are crucial for assigning the stereochemistry of products formed in reactions such as the Au(I)-catalyzed cycloisomerization of 1,6-enynes. By comparing the calculated chemical shifts and, particularly, the coupling constants with experimental values, chemists can confidently determine the relative configuration of substituents on the bicyclic framework.
Table 1: Representative Theoretical vs. Experimental NMR Data for Bicyclic Systems (Note: This table is illustrative of the application of computational methods and does not represent data for the parent this compound, as specific comprehensive tables are not publicly available.)
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Calculated Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |
| H1 | X.XX | Y.YY | J(H1,H2) = A.A | J(H1,H2) = B.B |
| C2 | XX.X | YY.Y | - | - |
| ... | ... | ... | ... | ... |
Vibrational Frequency Predictions for Infrared and Raman Spectroscopy
For this compound, DFT calculations can predict its IR and Raman spectra. Following a geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding frequencies and intensities. These calculated spectra can be compared with experimental data to confirm the identity of the synthesized compound.
The predicted vibrational frequencies for this compound would be expected to show characteristic peaks for the carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretch of the cyclobutene (B1205218) ring, and various C-H stretching and bending modes. The calculated intensities for both IR and Raman spectra help in distinguishing between these two complementary techniques. For instance, the C=O stretch is typically a strong band in the IR spectrum, while the C=C stretch often gives a strong signal in the Raman spectrum.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: This table is a representation of expected vibrational modes and is not based on publicly available comprehensive calculated data.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C=O Stretch | ~1750 | Strong | Weak |
| C=C Stretch | ~1600 | Medium | Strong |
| C-H Stretch (sp²) | ~3100-3000 | Medium | Medium |
| C-H Stretch (sp³) | ~3000-2850 | Strong | Strong |
| Ring Deformations | Various | Various | Various |
Reaction Mechanism Elucidation and Regioselectivity Prediction
Computational studies have been particularly insightful in unraveling the complex mechanisms of reactions that form this compound and in explaining the observed selectivity in these transformations.
Potential Energy Surface Mapping and Reaction Pathway Identification
The formation of this compound derivatives through the gold(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes has been a subject of detailed computational investigation. nih.gov DFT calculations have been used to map the potential energy surface of this reaction, identifying the key intermediates and transition states involved.
The most probable reaction pathway is proposed to initiate with the coordination of the gold(I) catalyst to the alkyne moiety of the 1,6-enyne. This is followed by a stepwise 6-endo-dig cyclization, leading to a vinylgold intermediate. Subsequently, a skeletal rearrangement occurs to form the fused bicyclic system of the this compound product. nih.gov
By calculating the relative energies of the various species along the reaction coordinate, a potential energy profile can be constructed. This profile reveals the activation barriers for each step and the thermodynamic stability of the intermediates, providing a comprehensive picture of the reaction dynamics. These computational findings are crucial for understanding how the catalyst facilitates the transformation and for optimizing reaction conditions.
Chemo- and Regioselectivity Rationalization
In reactions where multiple products can be formed, understanding the factors that govern chemo- and regioselectivity is of paramount importance for synthetic utility. Computational chemistry offers a powerful tool to rationalize and predict these selectivities.
In the Au(I)-catalyzed cycloisomerization of 1,6-enynes, theoretical calculations have shed light on the factors influencing the reaction outcome. nih.gov For instance, the nature of the substituents on the enyne substrate can significantly impact the stability of the intermediates and the heights of the activation barriers for competing pathways.
Theoretical calculations suggest that both an aryl group at the terminal alkyne and a keto carbonyl group at the C(5) position of the 1,6-enyne system play a complementary role in promoting the desired reactivity. The electronic effects of these substituents can stabilize key cationic intermediates, thereby lowering the energy of the desired reaction pathway relative to other potential side reactions. This rationalization of regioselectivity, grounded in computational evidence, is invaluable for designing new substrates and catalysts to achieve specific synthetic goals.
Advanced Spectroscopic and Structural Elucidation Methodologies for Bicyclo 3.2.0 Hept 6 En 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Bicyclo[3.2.0]hept-6-en-2-one. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to unambiguously assign all proton and carbon signals and to establish the through-bond and through-space connectivities within the molecule.
While a complete spectral analysis of Bicyclo[3.2.0]hept-2-en-6-one has been performed, the detailed published data for the parent compound is limited. However, extensive NMR data is available for its derivatives, which serves as a robust foundation for the interpretation of the parent ketone's spectra. For instance, the analysis of chalcone (B49325) derivatives of cis-bicyclo[3.2.0]hept-2-en-6-one provides characteristic chemical shift ranges for the protons and carbons of the bicyclic framework.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of Bicyclo[3.2.0]hept-2-en-2-one (7-(4-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.81–5.79 (m) | 128.78 |
| 3 | 6.01–5.99 (m) | 133.10 |
| 4 | 2.53 (ddd) / 2.70 (dd) | 34.61 |
| 5 | 3.83 (dt) | 49.57 |
| 1 | 4.31–4.30 (m) | 60.51 |
| 7 | - | - |
| C=O (6) | - | 203.72 |
| Vinylidene H | 6.80 (s) | 124.33 |
| Aromatic CH | 7.18 (d) / 7.44 (d) | 129.78 (2C) / 129.93 (2C) |
| Aromatic C | - | 131.71 / 140.49 |
| Methyl | 2.34 (s) | 21.53 |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the olefinic protons on C6 and C7, as well as couplings between the bridgehead protons (C1 and C5) and their adjacent methylene (B1212753) and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is fundamental for assigning the carbon signals based on the already assigned proton spectrum. For example, the signals for the olefinic protons would correlate with the signals for the sp²-hybridized carbons of the double bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the proton at C1 would show a correlation to the carbonyl carbon at C2, confirming the connectivity of the cyclobutanone (B123998) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule. In this compound, NOESY could be used to confirm the cis-fusion of the five- and four-membered rings by observing spatial correlations between protons across the ring junction.
A complete spectral analysis involves the precise determination of all chemical shifts and coupling constants, often aided by simulation software to confirm the assignments. Deuterium (B1214612) labeling studies, where specific protons are replaced with deuterium, are a powerful tool for simplifying complex NMR spectra and confirming signal assignments. For instance, deuteration at a specific position would lead to the disappearance of the corresponding proton signal and a change in the multiplicity of adjacent proton signals, thereby confirming their relative positions. While specific deuterium labeling studies for this compound are not extensively reported, this technique has been applied to related bicyclic systems to elucidate reaction mechanisms and stereochemical outcomes.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound (C₇H₈O, exact mass: 108.05751). This technique is crucial for confirming the molecular formula of the compound and its derivatives.
The electron ionization (EI) mass spectrum of Bicyclo[3.2.0]hept-2-en-6-one shows a molecular ion peak (M⁺) at m/z 108. The fragmentation pattern provides valuable structural information.
Interactive Table: Key Fragments in the Mass Spectrum of Bicyclo[3.2.0]hept-2-en-6-one
| m/z | Proposed Fragment | Possible Origin |
| 108 | [C₇H₈O]⁺ | Molecular Ion |
| 80 | [C₆H₈]⁺ | Loss of CO |
| 79 | [C₆H₇]⁺ | Loss of CHO |
| 66 | [C₅H₆]⁺ | Retro-Diels-Alder type fragmentation |
| 39 | [C₃H₃]⁺ | Further fragmentation |
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways. In an MS/MS experiment, the molecular ion (m/z 108) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of daughter ions. This allows for a more detailed mapping of the fragmentation cascade. A plausible fragmentation pathway for this compound would likely involve initial cleavage of the strained four-membered ring, followed by rearrangements and loss of small neutral molecules like carbon monoxide (CO) and ethene (C₂H₄), which are characteristic fragmentation patterns for cyclic ketones and bicyclic systems.
Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Interpretation
The infrared (IR) and Raman spectra of this compound are expected to be complex due to its low symmetry. However, several characteristic bands can be assigned to specific functional groups. The analysis of the vibrational spectra of the related Bicyclo[3.2.0]hepta-2,6-diene, which is synthesized from Bicyclo[3.2.0]hept-2-en-6-one, provides a valuable reference for interpreting the spectra of the ketone.
A detailed assignment of the vibrational bands can be achieved by comparing the experimental spectra with theoretical calculations (e.g., using density functional theory, DFT) and by analyzing the spectra of related compounds.
Interactive Table: Expected Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | =C-H (alkene) |
| ~3000 - 2850 | C-H stretch | C-H (alkane) |
| ~1780 - 1760 | C=O stretch | Carbonyl (strained four-membered ring) |
| ~1650 - 1600 | C=C stretch | Alkene |
| ~1470 - 1430 | CH₂ scissoring | Methylene |
| ~900 - 650 | C-H bend | =C-H out-of-plane |
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the strain of the four-membered ring, this band is expected to appear at a relatively high frequency (around 1770 cm⁻¹), which is characteristic of cyclobutanones. The C=C stretching vibration of the double bond would appear in the 1650-1600 cm⁻¹ region. In the Raman spectrum, the C=C stretch is often a strong band, while the C=O stretch may be weaker. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to various C-C stretching and C-H bending modes, which are characteristic of the bicyclic framework.
This compound as a Key Synthon in Complex Molecule Synthesis
The inherent ring strain and functionality of this compound and its derivatives make them ideal starting materials for the stereocontrolled synthesis of intricate molecular architectures. The fused cyclobutane (B1203170) ring, in particular, governs the stereoselectivity of various reactions, enabling the construction of specific stereoisomers. rsc.org
The bicyclo[3.2.0]heptenone framework is a cornerstone in the total synthesis of several natural products. For instance, it is a key intermediate in the synthesis of Grandisol, a component of the cotton boll weevil pheromone. acs.orgacs.org Synthetic strategies often involve the [2+2] photocycloaddition to form the bicyclo[3.2.0]heptane core, which is then elaborated to the final natural product. thieme-connect.com One approach to Grandisol involves the conversion of a cis-fused bicyclic ketone derivative of bicyclo[3.2.0]hept-2-en-6-one into racemic Grandisol through a novel route. acs.org
Similarly, bicyclo[3.2.0]hept-2-en-6-one is a crucial precursor in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds. rsc.orgnih.gov A short total synthesis of prostaglandin-F2α has been described starting from cyclopentadiene, where the acetal (B89532) of bicyclo[3.2.0]hept-2-en-6-one is a key intermediate. rsc.org The fused cyclobutane ring in this precursor controls the stereochemistry of subsequent reactions, which is critical for the biological activity of the final prostaglandin (B15479496) molecule. rsc.org Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptanone derivative can also furnish a lactone that is a known precursor of prostaglandin-E. rsc.org
The following table summarizes the role of this compound derivatives in the synthesis of these natural products:
| Natural Product | Key Intermediate Derived from Bicyclo[3.2.0]heptenone | Synthetic Strategy Highlights |
| Grandisol | 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol | Intramolecular copper(I)-catalyzed photobicyclization. acs.org |
| Grandisol | cis-2,5-dimethylbicyclo[3.2.0]hept-2-ene | Reaction of a cis-fused bicyclic ketone with methylmagnesium iodide. acs.org |
| Prostaglandin-F2α | Epoxyacetal of bicyclo[3.2.0]hept-2-en-6-one | Stereocontrolled epoxidation and regioselective ring-opening. rsc.org |
| Prostaglandin-E Precursor | Lactone from Baeyer-Villiger oxidation | Oxidation of a bicyclo[3.2.0]heptanone derivative. rsc.org |
Retrosynthetic analysis of complex molecules often reveals the strategic importance of the this compound core. This framework allows for disconnections that simplify the target molecule into more readily available starting materials. A common retrosynthetic strategy involves a [2+2] cycloaddition to form the bicyclic system. For example, in the synthesis of chalcone derivatives, bicyclo[3.2.0]hept-2-en-6-one is condensed with various arylaldehydes in a Claisen-Schmidt condensation. tandfonline.comtandfonline.com This approach highlights the utility of the bicyclo[3.2.0]heptenone as a versatile scaffold for generating molecular diversity.
Development of Novel Carbocyclic and Heterocyclic Systems
The reactivity of the strained ring system in this compound allows for its transformation into a variety of other cyclic structures, including larger carbocycles and various heterocyclic systems.
Bicyclo[3.2.0]heptanone derivatives can undergo ring expansion reactions to form seven-membered rings. For instance, under strong acid conditions, bicyclo[3.2.0]heptan-6-one can isomerize to form cyclohept-2-enone. researchgate.net Similarly, bicyclo[3.2.0]hept-2-en-7-one rearranges to cyclohepta-2,4-dienone. researchgate.net These reactions provide a pathway to cycloheptenone and cycloheptadienone (B157435) derivatives, which are valuable synthetic intermediates. Flash vacuum pyrolysis of this compound can also lead to an electrocyclic ring expansion, yielding cyclohepta-2(Z),4(E)-dien-1-one. rsc.org
The bicyclo[3.2.0]heptenone skeleton is a valuable precursor for the construction of more complex polycyclic frameworks. For example, intramolecular [2+2] ketene/alkene cycloadditions are utilized to synthesize substituted bicyclo[3.2.0]heptenones, which can then be converted to angular triquinanes through a tandem alkoxy-Cope ring expansion/transannular ring closure reaction. acs.org Furthermore, derivatives of bicyclo[3.2.0]heptene have been used to construct functionalized six- and seven-membered ring systems through α-hydroxycyclobutane rearrangement followed by retroaldol cleavage. acs.org
Role in Polymer Chemistry and Functional Material Precursors
Bicyclo[3.2.0]heptene derivatives are important monomers in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP). arkat-usa.org This polymerization technique allows for the synthesis of a wide variety of polymers with diverse macromolecular structures and properties. The strain in the cyclobutene (B1205218) ring of the bicyclo[3.2.0]heptene monomer provides the driving force for the ring-opening polymerization. While the provided search results focus more on the synthetic applications of the ketone functional group, the underlying bicyclo[3.2.0]heptene framework is noted for its utility in polymer science. arkat-usa.org
Emerging Research Directions and Future Prospects for Bicyclo 3.2.0 Hept 6 En 2 One Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of Bicyclo[3.2.0]hept-6-en-2-one and its derivatives is often achieved through [2+2] photocycloaddition reactions. researchgate.net While traditionally performed in batch reactors, there is a significant opportunity to integrate these processes with flow chemistry and automated synthesis platforms. Photochemical reactions in flow reactors offer numerous advantages over batch processing, including superior irradiation efficiency, precise control over reaction time and temperature, and enhanced safety when dealing with energetic intermediates. acs.org
The transition from batch to continuous flow processing for the synthesis of bicyclo[3.2.0]heptanone frameworks is a key emerging direction. acs.org This approach allows for improved scalability, reproducibility, and the potential for higher yields by minimizing over-irradiation and subsequent side reactions. Automated platforms can further enhance this by enabling rapid screening of reaction conditions, such as wavelength, residence time, and reactant concentrations, thereby accelerating the discovery of new derivatives and optimizing synthetic routes. The combination of flow photochemistry with automated feedback loops represents a frontier in producing these valuable bicyclic ketones with high efficiency and control.
Exploration of Bio-Inspired and Biomimetic Transformations
The use of biocatalysts for transforming this compound is a well-established yet continually evolving field of research. Enzymes, particularly dehydrogenases and monooxygenases, offer unparalleled stereoselectivity in the reduction and oxidation of this ketone. These bio-inspired transformations are critical for producing enantiomerically pure compounds that serve as chiral building blocks for complex molecules, such as prostaglandins (B1171923). uniroma1.it
Research has demonstrated that whole-cell systems, like baker's yeast (Saccharomyces cerevisiae), and various fungi, such as Curvularia lunata and Mortierella ramanniana, can effectively reduce racemic (±)-Bicyclo[3.2.0]hept-6-en-2-one. rsc.org These biotransformations often proceed via kinetic resolution, where one enantiomer of the ketone is selectively reduced, leaving the other enantiomer unreacted and thus optically active. For instance, baker's yeast produces a mixture of (1R,5S,6S)-exo-alcohol and (1S,5R,6S)-endo-alcohol, while Mortierella ramanniana yields the (1S,5R,6S)-endo-alcohol and the unreacted (1R,5S)-ketone. rsc.org
Furthermore, Baeyer-Villiger monooxygenases (BVMOs) have been employed for the asymmetric oxidation of this compound. This enzymatic reaction introduces an oxygen atom into the bicyclic core to form regioisomeric lactones, such as 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one, with high enantiomeric excess. researchgate.net
| Biocatalyst | Transformation Type | Key Product(s) | Stereochemistry/Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | Reduction | 6-exo-bicyclo[3.2.0]hept-2-en-6-ol & 6-endo-bicyclo[3.2.0]hept-2-en-6-ol | (1R,5S,6S) and (1S,5R,6S) | rsc.org |
| Mortierella ramanniana | Reduction (Kinetic Resolution) | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol & (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one | High optical purity for both products | rsc.org |
| Curvularia lunata | Reduction (Kinetic Resolution) | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol & (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one | High optical purity for both products | rsc.org |
| BVMOAf1 (from A. fumigatus) | Baeyer-Villiger Oxidation | 2-oxabicyclo[3.3.0]oct-6-en-3-one & 3-oxabicyclo[3.3.0]oct-6-en-2-one | >99% ee for the (1R,5S)-lactone | researchgate.net |
Advancements in Asymmetric Catalysis Utilizing this compound Scaffolds
The rigid, chiral framework derived from this compound makes it a valuable scaffold in asymmetric synthesis. The primary advancement in this area lies in using asymmetric catalysis, particularly enzymatic kinetic resolution, to access enantiopure versions of the ketone and its corresponding alcohols. These chiral synthons are pivotal starting materials for the total synthesis of biologically active molecules.
The enantioselective bioreduction of racemic this compound is a key strategy. For example, the (1S,5R,6S)-alcohols obtained from yeast reduction can be separated from the unreacted (1R,5S)-ketone, providing access to both enantiomeric series. These resolved intermediates have been instrumental in enantiomer-specific routes to prostaglandins like PGF2α. uniroma1.it The ability to catalytically resolve the racemic ketone with high efficiency remains a significant area of research, driving the development of more selective and robust enzyme systems. While the direct use of this compound derivatives as ligands in metal-catalyzed asymmetric reactions is not yet widely reported, their established value as chiral building blocks indicates a promising future direction for the design of novel, rigid chiral ligands.
Synergistic Approaches Combining Computational Chemistry and Experimental Studies
The synergy between computational chemistry and experimental investigation is proving indispensable for understanding the reactivity and mechanisms of reactions involving this compound. Theoretical calculations, such as Density Functional Theory (DFT), provide deep insights into reaction pathways, transition states, and product stabilities that can be difficult to probe experimentally.
One prominent example is the study of the thermal chemistry of this compound. Flash vacuum pyrolysis of this compound leads to an electrocyclic ring expansion, forming the transient species cyclohepta-2(Z),4(E)-dien-1-one. The structure and formation mechanism of this unstable intermediate were confirmed by comparing its experimental UV photoelectron spectrum with spectra predicted by computational models. This combined approach verified that the ring-opening proceeds via a conrotatory path, in accordance with Woodward-Hoffmann rules.
In another study, the gold(I)-catalyzed cycloisomerization of 1,6-enyne systems to produce this compound derivatives was investigated. DFT calculations were crucial in elucidating the most probable reaction pathway, which involves a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. This computational insight supported the experimental observations and provided a rational basis for the reaction's outcome.
Application in Supramolecular Chemistry Research
The application of this compound in supramolecular chemistry is a nascent and largely unexplored field. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies, often in a host-guest relationship. wikipedia.org
Given its compact and rigid bicyclic structure, this compound possesses characteristics that could make it an interesting "guest" molecule. Its defined shape and size could allow for selective binding within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a synthetic cryptand. nih.gov The ketone functionality also offers a site for potential hydrogen bonding interactions. While specific studies involving this compound in host-guest complexes have not been reported, its structural features suggest potential for future research in areas such as molecular recognition, the design of switchable systems, or as a component in self-assembled materials. This remains a speculative but intriguing prospect for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
